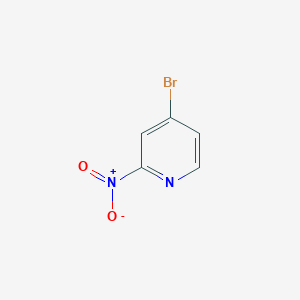

4-Bromo-2-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental components in organic chemistry. numberanalytics.com Structurally similar to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units, pyridine exhibits unique electronic properties and versatility in chemical reactions. numberanalytics.comglobalresearchonline.netwikipedia.org This makes pyridine derivatives ubiquitous in numerous applications, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com

The presence of the nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene, influencing its reactivity. algoreducation.com This characteristic allows pyridine and its derivatives to participate in a wide range of chemical transformations, including nucleophilic aromatic substitution, making them indispensable in the synthesis of a vast array of organic molecules. algoreducation.com Many drugs, such as antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate a pyridine ring in their structure. numberanalytics.com In agriculture, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they are used in the creation of materials like conducting polymers. numberanalytics.com

Unique Structural Features of 4-Bromo-2-nitropyridine

The chemical behavior of this compound is dictated by the specific placement of its functional groups on the pyridine core. The nitro group (NO2) at the 2-position and the bromine atom (Br) at the 4-position create a molecule with distinct electronic and reactive properties. The nitro group is strongly electron-withdrawing, which significantly influences the electron density of the pyridine ring. This electronic effect, combined with the presence of the bromine atom, makes the compound particularly susceptible to certain types of chemical reactions.

The primary reactivity of this compound involves nucleophilic substitution, where the bromine atom can be replaced by various nucleophiles, such as amines or thiols. smolecule.com This allows for the straightforward introduction of different functional groups at the 4-position, leading to a diverse range of substituted pyridine derivatives. smolecule.com Additionally, the nitro group at the 2-position can be chemically modified, for instance, by reduction to an amino group (NH2), providing another site for further chemical elaboration. smolecule.com This dual reactivity makes this compound a versatile synthon for constructing more complex molecular architectures with potential applications in medicinal chemistry and materials science. smolecule.com

Interactive Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Pyridine |

| Benzene |

| 4-bromo-2-aminopyridine |

| Amines |

| Thiols |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 909712-10-3 |

| Molecular Formula | C5H3BrN2O2 |

| Molecular Weight | 202.99 g/mol |

| Appearance | Yellowish crystalline solid |

| Boiling Point (Predicted) | 305.1±22.0 °C |

| Density (Predicted) | 1.833±0.06 g/cm3 |

| pKa (Predicted) | -3.84±0.10 |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Nitropyridine

Established Synthetic Routes

Traditional methods for synthesizing 4-bromo-2-nitropyridine rely on foundational organic reactions tailored for heterocyclic compounds. These routes include direct halogenation, nitration of brominated precursors, and syntheses starting from other functionalized pyridines.

Direct Halogenation Approaches

The direct bromination of 2-nitropyridine (B88261) to yield this compound is a challenging synthetic route. The pyridine (B92270) ring is inherently electron-deficient, and this effect is intensified by the strong electron-withdrawing nature of the nitro group at the 2-position. This deactivation makes the pyridine ring significantly less reactive toward electrophilic aromatic substitution reactions like halogenation. firsthope.co.in Electrophilic attack, if it occurs, is generally directed to the 3-position (meta to the nitrogen and the nitro group). firsthope.co.in

Achieving 4-position bromination directly on 2-nitropyridine would require overcoming this inherent regioselectivity and reactivity challenge. While methods exist for the halogenation of pyridine itself, they often necessitate harsh conditions, such as using elemental bromine with a Lewis acid catalyst at elevated temperatures, which may not be compatible with the nitro-substituted ring or could lead to a mixture of products. firsthope.co.in

Nitration Pathways from Pyridine Precursors

A more common and regioselective approach involves the nitration of a pre-existing 4-bromopyridine (B75155) derivative. However, direct nitration of 4-bromopyridine itself is also difficult due to the deactivating nature of both the pyridine nitrogen and the bromo substituent. firsthope.co.in A highly effective strategy to overcome this is to first convert the pyridine precursor into its N-oxide. firsthope.co.in

The N-oxide formation increases the electron density of the pyridine ring, activating it towards electrophilic substitution, particularly at the 4-position (para). firsthope.co.in The synthesis therefore often proceeds via 4-bromopyridine N-oxide. This intermediate can then be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 2-position, followed by deoxygenation of the N-oxide to yield the final product. A similar strategy has been successfully used to prepare 2-bromo-4-nitropyridine-N-oxide from 2-bromopyridine. google.com

The general pathway is as follows:

N-Oxidation: 4-Bromopyridine is oxidized to 4-bromopyridine N-oxide.

Nitration: The N-oxide is nitrated to form this compound N-oxide. The nitro group is directed to the 2-position (ortho to the N-oxide).

Deoxygenation: The N-oxide is reduced, often using a reagent like phosphorus trichloride (B1173362) (PCl₃), to yield this compound. researchgate.net

This N-oxide route is a cornerstone for the synthesis of many 4-substituted nitropyridines. researchgate.netresearchgate.net

| Step | Starting Material | Reagents | Intermediate/Product | Key Finding |

|---|---|---|---|---|

| 1. N-Oxidation | 4-Bromopyridine | Peracids (e.g., m-CPBA) | 4-Bromopyridine N-oxide | Activates the pyridine ring for electrophilic substitution. firsthope.co.in |

| 2. Nitration | 4-Bromopyridine N-oxide | HNO₃, H₂SO₄ | This compound N-oxide | Directs the nitro group to the 2-position. google.com |

| 3. Deoxygenation | This compound N-oxide | PCl₃ | This compound | Removes the N-oxide to yield the final product. researchgate.net |

Multistep Syntheses from Functionalized Pyridines

Multistep syntheses provide versatile routes to this compound by starting with pyridines bearing other functional groups, most notably an amino group. The Sandmeyer reaction is a classic and powerful method for converting an aryl or heteroaryl amine into a halide. wikipedia.orgorganic-chemistry.org

This approach would typically begin with 2-amino-4-bromopyridine (B18318). chemicalbook.comhsppharma.comchemicalbook.com The synthesis would proceed as follows:

Oxidation: The amino group of 2-amino-4-bromopyridine is first oxidized to a nitro group. This transformation can be achieved using reagents like hydrogen peroxide in sulfuric acid or peracetic acid. chemicalbook.comgoogle.com This yields this compound.

Diazotization and Bromination (Sandmeyer Reaction): Alternatively, one could start with a nitropyridine bearing an amino group at a different position, convert the amino group to a bromo group, and then introduce the nitro group. For instance, starting with 2-amino-4-nitropyridine, the amino group can be converted to a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). guidechem.com Subsequent treatment with a copper(I) bromide catalyst furnishes the bromo group at the 2-position. wikipedia.orgnih.gov

This multistep approach allows for greater flexibility in precursor selection and can provide access to specific isomers that are difficult to obtain through direct substitution. For example, a method for producing 2-methyl-4-bromopyridine starts with 2-chloro-4-nitropyridine, which is converted to 2-methyl-4-aminopyridine (B1174260) and then subjected to a Sandmeyer-type reaction to introduce the bromine. google.com

Advanced and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies. These principles are being applied to the synthesis of nitropyridines, focusing on catalytic methods and scalable, sustainable production processes. nih.govijarsct.co.inbenthamscience.com

Catalytic Synthesis Methods

Catalysis plays a crucial role in enhancing the efficiency and selectivity of pyridine synthesis. nih.govrsc.org While direct catalytic methods for the one-step synthesis of this compound are not widely reported, catalytic principles are integral to several steps in the multistep routes.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, are widely used to functionalize bromopyridines, demonstrating the utility of catalytic methods on these substrates. researchgate.net

The Sandmeyer reaction , a key step in syntheses from aminopyridines, is a copper-catalyzed process that efficiently converts diazonium salts to aryl halides. wikipedia.orgnih.gov

Research into novel catalytic systems, including the use of iron catalysts for pyridine cyclization and ionic liquids as recyclable catalysts, points toward a future of more sustainable pyridine synthesis. benthamscience.comrsc.org Three-component synthesis methods using catalytic intermolecular aza-Wittig/Diels-Alder sequences are also emerging for creating diverse substituted pyridines. nih.gov

Large-Scale Production Methodologies for Related Nitropyridines

The industrial production of nitropyridines faces challenges related to safety, efficiency, and waste generation, particularly for highly exothermic nitration reactions. researchgate.netgoogle.com To address these issues, continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of related compounds like 4-nitropyridine (B72724). researchgate.netresearcher.life

Continuous Flow Synthesis: This technology utilizes microreactors or packed-bed reactors to perform reactions in a continuous stream. researchgate.netorganic-chemistry.org For the synthesis of 4-nitropyridine from pyridine N-oxide, a two-step continuous flow process has been developed:

Nitration: Pyridine N-oxide dissolved in sulfuric acid is mixed with a nitrating agent (HNO₃/H₂SO₄) in a microreactor. The excellent heat transfer and precise temperature control of the reactor minimize the risk of runaway reactions and the formation of by-products. researchgate.netgoogle.com

Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated in a second continuous flow step. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Poor heat transfer, risk of thermal runaway in exothermic nitrations. researchgate.netgoogle.com | Excellent heat and mass transfer, precise temperature control, minimized accumulation of hazardous intermediates. researchgate.netorganic-chemistry.org |

| Efficiency & Yield | Lower yields due to side reactions and inefficient mixing. researchgate.net | Higher yields (e.g., 83% for 4-nitropyridine) and selectivity due to optimized reaction conditions. researchgate.net |

| Scalability | Scaling up can be problematic and hazardous. researchgate.net | Easily scalable by extending operation time or using parallel reactors. organic-chemistry.org |

| Reaction Time | Often requires long reaction times. ijarsct.co.in | Significantly shorter reaction times (minutes vs. hours). google.comorganic-chemistry.org |

Optimization of Reaction Parameters via Factorial Design

The optimization of synthetic routes to enhance yield and purity while minimizing reaction time and cost is a critical aspect of chemical process development. Factorial design is a powerful statistical methodology that allows for the systematic investigation of multiple reaction parameters simultaneously to identify their individual and interactive effects on the outcome of a reaction. While specific studies employing factorial design for the synthesis of this compound are not extensively detailed in the provided search results, the principles of this methodology are widely applied in organic synthesis.

A hypothetical factorial design for the optimization of the synthesis of this compound, potentially from a precursor such as 2-nitropyridine, could involve the investigation of several key variables. These variables, or factors, could include reaction temperature, reaction time, the molar ratio of the brominating agent to the substrate, and the concentration of the catalyst.

Detailed Research Findings

In a typical 2³ factorial design, three factors are each investigated at two levels, a high (+) and a low (-) level. This would result in a total of 8 experimental runs. For instance, the factors could be:

A: Temperature (°C)

B: Time (hours)

C: Molar Ratio of Brominating Agent

The "response" or outcome of each experiment would typically be the percentage yield of this compound. By analyzing the results from these experiments, researchers can determine the main effect of each factor, as well as the interaction effects between factors. For example, it might be found that a higher temperature significantly increases the yield, but only when the reaction time is also extended.

Data Tables

The experimental design for a 2³ factorial experiment can be represented in a table. The table below illustrates the combination of factor levels for each of the 8 runs.

Table 1: 2³ Factorial Design for the Synthesis of this compound Data is hypothetical for illustrative purposes.

| Run | Factor A: Temperature | Factor B: Time | Factor C: Molar Ratio | Yield (%) |

| 1 | - | - | - | 65 |

| 2 | + | - | - | 75 |

| 3 | - | + | - | 70 |

| 4 | + | + | - | 85 |

| 5 | - | - | + | 68 |

| 6 | + | - | + | 78 |

| 7 | - | + | + | 72 |

| 8 | + | + | + | 90 |

Following the completion of the experimental runs, the main effects and interaction effects can be calculated. The main effect of a factor is the average change in the response produced by a change in the level of that factor. Interaction effects occur when the effect of one factor on the response is dependent on the level of another factor.

Table 2: Calculated Effects from the Factorial Design Data is hypothetical for illustrative purposes.

| Effect | Value |

| Main Effect A (Temperature) | 10.5 |

| Main Effect B (Time) | 5.5 |

| Main Effect C (Molar Ratio) | 2.5 |

| Interaction AB | 1.5 |

| Interaction AC | 0.5 |

| Interaction BC | -0.5 |

| Interaction ABC | -0.5 |

The analysis of these effects would indicate which factors and interactions are statistically significant, thereby guiding the selection of optimal reaction conditions to maximize the yield of this compound. For instance, a large positive main effect for temperature suggests that running the reaction at a higher temperature is beneficial. A significant interaction effect, such as AB, would imply that the effect of temperature on the yield is different at different reaction times. This systematic approach allows for a more thorough understanding and optimization of the synthetic process compared to traditional one-factor-at-a-time experimentation.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Nitropyridine

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 4-Bromo-2-nitropyridine. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom on the pyridine (B92270) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The subsequent departure of a leaving group restores the aromaticity of the ring. The presence of the nitro group is crucial as it delocalizes the negative charge of the intermediate, thereby stabilizing it and facilitating the reaction. libretexts.org

The bromine atom at the C-4 position of this compound is an effective leaving group in SNAr reactions. This position is activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen (at position 1) and the nitro group (at position 2). Nucleophiles readily attack the C-4 carbon, leading to the displacement of the bromide ion. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at this position.

Table 1: Examples of Nucleophilic Substitution of the Bromine Atom

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amines | R-NH₂ | 4-Amino-2-nitropyridines |

| Alkoxides | R-O⁻ | 4-Alkoxy-2-nitropyridines |

This table represents generalized reactions based on established principles of nucleophilic aromatic substitution on activated halopyridines.

While halogens are more common leaving groups, the nitro group in certain activated aromatic systems can also be displaced by strong nucleophiles. ck12.org In nitropyridine derivatives, the substitution of a nitro group is possible, particularly when the reaction is facilitated by activating factors. For instance, in a related compound, 4-nitro-2,2'-bipyridine, the substitution of the nitro group with a bromide anion was achieved using acetyl bromide in acetic acid. It is believed that protonation of the nitrogen atom in the pyridine ring is essential, as it further activates the molecule for nucleophilic attack. tandfonline.com This suggests that under specific conditions, the nitro group at the C-2 position of this compound could potentially be replaced by a suitable nucleophile.

The regioselectivity of nucleophilic attack on the this compound ring is dictated by the electronic properties of the pyridine system. Nucleophilic aromatic substitution on pyridine and its derivatives preferentially occurs at the C-2 (α) and C-4 (γ) positions. stackexchange.comechemi.com This is because when a nucleophile attacks at these positions, a resonance structure of the resulting anionic intermediate places the negative charge directly on the electronegative nitrogen atom. stackexchange.comechemi.com This provides significant stabilization for the intermediate, lowering the activation energy for the reaction. Attack at the C-3 (β) position does not allow for this stabilization. stackexchange.com

In this compound, both the C-4 position (bearing the bromine) and the C-2 position (bearing the nitro group) are electronically activated. The choice of which group is substituted depends on factors such as the nature of the nucleophile, reaction conditions, and the relative leaving group ability of bromide versus the nitrite (B80452) ion. Generally, halides like bromide are better leaving groups than the nitro group, making substitution at C-4 the more common pathway.

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced. This reaction is characteristic of electron-deficient aromatic compounds, such as nitropyridines. organic-chemistry.org The VNS mechanism involves the attack of a carbanion that possesses its own leaving group (e.g., a halogen or a sulfonyl group) at a position occupied by hydrogen. nih.govacs.org

The process consists of two main steps:

Addition : A carbanion (Nu-LG) adds to the electron-deficient ring, typically at a position ortho or para to the nitro group, forming a Meisenheimer-type adduct. organic-chemistry.orgnih.gov

Elimination : A base induces β-elimination of the leaving group from the carbanion and a proton from the ring, leading to rearomatization and the formation of the substituted product. nih.govacs.org

Electrophilic nitropyridines react with carbanions, such as those stabilized by sulfonyl groups, to yield products of C-H alkylation via the VNS pathway. nih.govacs.org This method allows for the direct formation of carbon-carbon bonds on the pyridine ring at positions that might not be accessible through conventional SNAr reactions.

Reduction Reactions

The nitro group is a versatile functional group that can be transformed into various other functionalities, with its reduction to an amino group being one of the most significant transformations in organic synthesis. researchgate.net

The nitro group of this compound can be readily reduced to a primary amino group, yielding 4-Bromo-2-aminopyridine. This transformation is a cornerstone reaction for the synthesis of substituted aminopyridines. A wide array of reagents and conditions can be employed for the reduction of aromatic nitro compounds. wikipedia.org

Common methods applicable to this transformation include:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like palladium-on-carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). youtube.com For example, tin(II) chloride (SnCl₂) is a common laboratory reagent for this purpose. wikipedia.org

Transfer Hydrogenation : Reagents like sodium hydrosulfite can also be effective for the reduction. wikipedia.org

The choice of reducing agent is important to ensure chemoselectivity, preserving the carbon-bromine bond while selectively reducing the nitro group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. |

| Fe, HCl | Reduction using iron metal in an acidic medium. |

| SnCl₂, HCl | Reduction using tin(II) chloride in hydrochloric acid. |

This table summarizes common and established methods for the reduction of aryl nitro compounds to the corresponding anilines/amines. wikipedia.org

Catalytic Reduction Methods

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable 4-bromo-2-aminopyridine derivatives. This transformation is typically achieved through catalytic hydrogenation, a widely employed method in organic synthesis for the reduction of nitroarenes. acs.orgnih.gov Common catalysts for this reaction include palladium on carbon (Pd/C) and Raney nickel. mdpi.comwikipedia.orgmdpi.com

The choice of catalyst can be crucial in achieving high yields and chemoselectivity. For instance, in the reduction of a related compound, 2,4-dibromopyridine-N-oxide, catalytic hydrogenation using Raney nickel or Pd/C was effective in producing 2-amino-4-bromopyridine (B18318). thieme-connect.de The reaction conditions, such as solvent, temperature, and hydrogen pressure, are important parameters that are optimized to ensure complete conversion and minimize side reactions.

Besides catalytic hydrogenation, other reducing agents can also be employed. For example, iron powder in the presence of an acid, such as hydrochloric or acetic acid, is a classical and cost-effective method for the reduction of nitro groups. thieme-connect.de

Table 1: Catalytic Systems for the Reduction of Nitroarenes

| Catalyst/Reagent | Typical Conditions | Substrate Scope |

| Pd/C | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Broad, highly active |

| Raney Nickel | H₂ gas, various solvents (e.g., methanol, ethanol) | Broad, useful for substrates sensitive to dehalogenation |

| Iron Powder | Acidic medium (e.g., HCl, acetic acid), reflux | Wide, cost-effective |

Deoxygenation of Nitropyridine N-Oxides

The synthesis of this compound can be accomplished through the deoxygenation of its corresponding N-oxide, this compound N-oxide. Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide functionality activates the pyridine ring for certain transformations and can be readily removed when desired. wikipedia.orgchemrxiv.org

Several methods are available for the deoxygenation of pyridine N-oxides. A common approach involves the use of trivalent phosphorus compounds, such as triphenylphosphine or phosphorus trichloride (B1173362). More contemporary methods include photocatalytic deoxygenation, which offers a milder and more environmentally friendly alternative. chemrxiv.org For instance, rhenium complexes have been shown to be effective photocatalysts for the deoxygenation of various pyridine N-oxides under ambient conditions. chemrxiv.org

Another effective method for the deoxygenation of pyridine N-oxides is catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. This method is generally efficient and provides the desired pyridine derivative in high yield.

Oxidation Reactions

Oxidation of Functional Groups

While the pyridine ring of this compound is electron-deficient and generally resistant to oxidation, functional groups attached to the ring can undergo oxidation reactions. For instance, an alkyl group, such as a methyl group, at a position on the pyridine ring can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents. The specific conditions for such an oxidation would depend on the nature of the substituent and the desired product. The presence of the nitro and bromo groups on the ring would influence the reactivity of the side chain.

N-Oxidation Processes

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is a common strategy in pyridine chemistry to modulate the electronic properties of the ring and to direct subsequent substitution reactions. The N-oxide group is a strong electron-withdrawing group and activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack.

A widely used reagent for the N-oxidation of pyridines is a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. This method has been successfully applied to the N-oxidation of 2-bromo-4-nitropyridine, yielding 2-bromo-4-nitropyridine N-oxide in high yield.

Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Processes

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide. beilstein-journals.orgnih.govresearchgate.net this compound can act as the halide partner in this reaction, coupling with a variety of aryl- or vinylboronic acids to introduce new substituents at the 4-position. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can influence the reaction's scope. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orglibretexts.org This reaction provides a direct route to 4-alkynyl-2-nitropyridine derivatives from this compound. The catalytic system typically consists of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free Sonogashira protocols have also been developed. thieme-connect.de

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgguidechem.comstackexchange.com This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the this compound core. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.orglibretexts.org The nitro group's strong electron-withdrawing nature can influence the reactivity of the C-Br bond in this transformation. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl Halide + Aryl/Vinylboronic Acid | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand, Base | C-N |

Suzuki Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. In the context of this compound, the electron-withdrawing nature of the nitro group and the electronegativity of the pyridine nitrogen atom render the pyridine ring electron-deficient. This electronic characteristic makes the carbon atom attached to the bromine atom susceptible to oxidative addition by a palladium(0) catalyst, a key step in the Suzuki coupling catalytic cycle.

While specific literature detailing the Suzuki coupling of this compound is not extensively documented in readily available broad surveys, the reactivity of similar electron-deficient bromopyridines provides a strong basis for its application in such reactions. The general mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand. A base is required to facilitate the transmetalation step, with common choices including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of solvent is also crucial, with common systems including toluene, 1,4-dioxane, and N,N-dimethylformamide (DMF), often in the presence of water.

A representative, albeit generalized, application of Suzuki coupling involving a bromonitropyridine derivative is the synthesis of 4-aryl-2-nitropyridines. In such a transformation, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, 1,4-Dioxane, or DMF (often with H₂O) | 4-Aryl-2-nitropyridine |

The specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and minimize side reactions. The electronic properties of the arylboronic acid would also influence the reaction efficiency, with electron-rich boronic acids often leading to better yields in couplings with electron-deficient halides mdpi.com.

Rearrangement Reactions

Nitro Group Migration Phenomena in Related Nitropyridines

Rearrangement reactions involving the migration of a nitro group have been observed in nitropyridine systems, particularly under nucleophilic conditions. While specific studies on this compound are not prevalent, research on the closely related isomer, 3-bromo-4-nitropyridine (B1272033), provides significant insight into this phenomenon.

A notable study demonstrated that upon reaction with amines, 3-bromo-4-nitropyridine can yield an unexpected product where the nitro group has migrated from the 4-position to the 3-position. This nitro-group migration was found to occur in polar aprotic solvents. Further investigations have shown that other nitropyridines can also undergo similar migrations. For instance, the reaction of 2-nitropyridine (B88261) with amines has also been reported to yield nitro-migration products in addition to the expected nucleophilic substitution products.

These observations are significant as they represent a novel rearrangement pathway in the chemistry of halo-substituted nitropyridines. While nucleophilic aromatic substitution reactions on nitropyridines are well-documented, the migration of the nitro group itself is a less common and mechanistically intriguing process. Similar nitro-migrations have been reported in other heterocyclic systems, such as in the reaction of amines with 4-bromo-5-nitroimidazole and 3-bromo-2-nitrobenzothiophene, although the mechanisms in those cases differ.

Another relevant phenomenon is the nih.govacs.org sigmatropic shift of a nitro group observed in the nitration of pyridine. In this reaction, the nitro group initially attaches to the nitrogen atom of the pyridine ring and then migrates to the 3-position of the ring researchgate.net. While this is not a nucleophile-induced rearrangement, it demonstrates the potential for the nitro group to undergo migration within the pyridine ring system.

Mechanistic Aspects of Rearrangements

The mechanism of nitro group migration in nitropyridines is a subject of ongoing investigation, with evidence suggesting different pathways depending on the specific substrate and reaction conditions. For the nucleophile-induced migration observed in compounds like 3-bromo-4-nitropyridine, the proposed mechanism involves the formation of an anionic intermediate.

The reaction is thought to proceed through the initial attack of the nucleophile (e.g., an amine) on the pyridine ring. This is followed by the addition of a second molecule of the nucleophile to form an intermediate in which the migration of the nitro group occurs. This migration is postulated to proceed through a three-membered ring intermediate, which is formed by the loss of the bromide ion.

This proposed mechanism highlights the role of base catalysis and the formation of specific intermediates that facilitate the intramolecular transfer of the nitro group. The nature of the solvent also appears to be critical, with polar aprotic solvents favoring the migration pathway.

In the case of the nih.govacs.org sigmatropic shift observed during the nitration of pyridine, the mechanism is distinct. Here, the initial N-nitropyridinium ion undergoes an intramolecular rearrangement where the nitro group shifts from the nitrogen atom to the C-3 position of the pyridine ring researchgate.net. This type of pericyclic reaction is governed by orbital symmetry rules and represents a different class of rearrangement compared to the nucleophile-induced migrations.

The study of these rearrangement reactions is crucial for understanding the full reactivity profile of nitropyridines and for the rational design of synthetic routes that can either promote or avoid such transformations to achieve the desired products.

Mechanistic and Kinetic Studies of 4 Bromo 2 Nitropyridine Reactions

Investigation of Reaction Intermediates (e.g., Meisenheimer Adducts)

The mechanism for nucleophilic aromatic substitution (SNAr) on activated pyridine (B92270) rings, such as 4-bromo-2-nitropyridine, proceeds via a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the bromine atom at the C4 position). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or adduct. firsthope.co.in

For this compound, the attack of a nucleophile (Nu⁻) at the C4 position would lead to the formation of a Meisenheimer adduct where the negative charge is delocalized across the pyridine ring and, importantly, onto the oxygen atoms of the nitro group at the C2 position. This delocalization provides significant stabilization for the intermediate. The structure of this proposed intermediate is a key feature of the SNAr mechanism. firsthope.co.in The subsequent step involves the departure of the bromide ion (Br⁻) as the leaving group, which restores the aromaticity of the ring and yields the final substituted product. While this is the generally accepted mechanism, specific spectroscopic or isolation studies of the Meisenheimer adduct for this compound are not extensively documented.

Kinetic Analysis of Reaction Rates

The kinetics of nucleophilic substitution reactions involving bromo-nitropyridines are typically second-order, meaning the rate of the reaction is dependent on the concentration of both the pyridine substrate and the attacking nucleophile. libretexts.org The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

Influence of Solvent and Base on Reaction Pathways

The choice of solvent and base can significantly influence the pathway and outcome of nucleophilic substitution reactions on nitropyridines.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SNAr reactions. These solvents are effective at solvating the cationic counter-ions of the nucleophile, thereby increasing its nucleophilicity. Furthermore, they can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction. In studies of related bromo-nitropyridines, it has been shown that higher polarity solvents accelerate substitution processes. researchgate.net For instance, the reaction of 2-bromo-5-nitropyridine (B18158) with anilines is influenced by both specific and non-specific solute-solvent interactions, with the solvent's hydrogen-bond donor property playing a dominant role. researchgate.net

Base Effects: The presence of a base is often crucial, particularly when the nucleophile is neutral (e.g., an amine or alcohol). The base assists in deprotonating the nucleophile, increasing its reactivity. In some cases, the base can also influence the product distribution. For the related isomer 3-bromo-4-nitropyridine (B1272033), a systematic study showed that the choice of solvent and base could determine whether a standard nucleophilic substitution or a nitro-group migration occurred. semanticscholar.orgclockss.org While direct studies on this compound are lacking, it is reasonable to infer that bases like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) would facilitate its reactions with neutral nucleophiles. researchgate.net

The table below summarizes the expected influence of different solvents on the reaction of this compound with a generic nucleophile.

| Solvent Type | Examples | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Stabilizes the charged Meisenheimer intermediate and enhances nucleophilicity. |

| Polar Protic | Water, Ethanol (B145695), Methanol | Moderate to Low | Can solvate the nucleophile through hydrogen bonding, reducing its reactivity. |

| Nonpolar | Toluene, Hexane | Very Low | Poor stabilization of charged intermediates and reactants. |

This table is based on general principles of SNAr reactions, as specific kinetic data for this compound is not available.

Stereochemical Considerations and Regiocontrol

In reactions involving this compound, the primary consideration is regiocontrol rather than stereocontrol, as the pyridine ring is planar and the typical SNAr reaction at an sp²-hybridized carbon does not create a new stereocenter unless the nucleophile itself is chiral.

Regiocontrol: The substitution pattern of this compound strongly directs the regiochemical outcome of nucleophilic aromatic substitution. The pyridine nitrogen and the nitro group are both electron-withdrawing, creating significant positive charge density (δ+) at the C2, C4, and C6 positions. The bromine atom is located at one of these activated positions (C4). Nucleophilic attack will preferentially occur at the carbon atom bearing the best leaving group, which is the bromide ion at the C4 position. The 2-nitro group provides powerful activation for substitution at this position. Therefore, nucleophilic substitution reactions on this compound are expected to proceed with high regioselectivity, yielding 4-substituted-2-nitropyridine derivatives.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and behavior at the atomic and electronic levels. For a molecule such as 4-Bromo-2-nitropyridine, these calculations can predict its geometry, stability, and electronic properties. The primary methods employed for such investigations include Density Functional Theory (DFT), ab initio, and semi-empirical approaches.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. ripublication.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. irjweb.com This is computationally more efficient than solving the full many-electron Schrödinger equation.

For this compound, DFT calculations would typically be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Determine various electronic properties, such as dipole moments and polarizability.

Investigate reaction mechanisms and predict chemical reactivity.

Despite the widespread use of DFT for a vast range of organic molecules, specific peer-reviewed studies applying DFT methods to this compound are not readily found in the surveyed scientific literature. Such a study would typically involve selecting a functional (like B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. researchgate.neturfu.ru

Beyond DFT, other methods are available for computational analysis.

Ab Initio Methods: The term "ab initio" translates to "from the beginning" and refers to methods that compute molecular properties based on fundamental quantum mechanical principles without using experimental data for parametrization. urfu.ru These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. urfu.ru However, their high computational cost often limits their application to smaller molecules. urfu.ru A comprehensive ab initio study of this compound would provide highly accurate data on its structure and energy but is not presently available in the literature.

Semi-Empirical Methods: These methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orguomustansiriyah.edu.iq Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. wikipedia.orguomustansiriyah.edu.iqststephens.net.in The trade-off for this speed is generally a lower level of accuracy compared to more rigorous methods. core.ac.uk Specific computational studies employing semi-empirical methods on this compound have not been identified in a review of current literature.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity, stability, and spectroscopic properties. For this compound, this involves examining the distribution of its electrons in molecular orbitals and the resulting charge distribution across the atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ripublication.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. irjweb.com For this compound, a computational study would visualize the spatial distribution of the HOMO and LUMO. The HOMO is expected to be located on the more electron-rich parts of the molecule, while the LUMO would be centered on the electron-deficient regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. While this analysis is standard in computational studies, specific published data detailing the HOMO-LUMO energies and distributions for this compound are not available.

The electron density distribution reveals how electrons are shared among the atoms in a molecule and is fundamental to predicting its reactivity. irjweb.com Regions with high electron density are typically nucleophilic and prone to attack by electrophiles, whereas regions with low electron density are electrophilic and susceptible to attack by nucleophiles.

A Molecular Electrostatic Potential (MEP) map is a common way to visualize the electron density distribution. scribd.com It uses a color scale to represent the electrostatic potential on the molecule's surface. For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen of the pyridine (B92270) ring, indicating these as sites for electrophilic attack. Positive potential (blue) would likely be found on the hydrogen atoms and near the carbon atom attached to the nitro group. While theoretical studies on the electron density of related molecules like 4-nitropyridine (B72724) N-oxide exist, a specific analysis for this compound is not documented in the searched literature. researchgate.net

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. wikipedia.org It partitions the total electron population among the different atoms based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.deq-chem.com These calculated charges provide a quantitative measure of the electron distribution and polarity of bonds. researchgate.net

Vibrational and Spectroscopic Property Prediction

The prediction of vibrational and spectroscopic properties of molecules is a cornerstone of computational chemistry, frequently employing methods like Density Functional Theory (DFT). These theoretical calculations can provide valuable information on infrared (IR) and Raman spectra, which arise from the vibrational modes of a molecule. For a molecule like this compound, theoretical vibrational analysis would typically involve the calculation of harmonic frequencies corresponding to its fundamental modes of vibration.

In the absence of specific studies on this compound, a hypothetical approach would involve using a suitable level of theory, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to optimize the molecular geometry and compute the vibrational frequencies. The resulting theoretical spectrum could then, in principle, be compared with experimental data for validation. However, no such computational data has been published.

A potential, though purely illustrative, data table for predicted vibrational frequencies would require conducting original research, which is beyond the scope of this article. Such a table would typically list the calculated wavenumber, the IR intensity, the Raman activity, and the assignment of the vibrational mode (e.g., C-H stretch, NO2 symmetric stretch, C-Br stretch).

Spectroscopic Characterization of 4 Bromo 2 Nitropyridine and Its Derivatives

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 4-Bromo-2-nitropyridine. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, valuable information about its elemental composition and fragmentation pathways can be obtained.

The monoisotopic mass of this compound (C₅H₃BrN₂O₂) is 201.93779 Da. uni.lu In mass spectrometry, the compound can be observed as various adducts, depending on the ionization technique used. Predicted m/z values for common adducts provide a reference for experimental analysis. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 201.93724 |

| [M+H]+ | 202.94507 |

| [M+Na]+ | 224.92701 |

| [M+K]+ | 240.90095 |

| [M+NH4]+ | 219.97161 |

| [M-H]- | 200.93051 |

The fragmentation pattern of this compound under techniques like electron ionization (EI) is expected to follow pathways characteristic of nitroaromatic and brominated heterocyclic compounds. Key fragmentation steps for vicinally substituted nitropyridines often involve the loss of the nitro group (NO₂). The fragmentation of the molecular ion may proceed through several key losses:

Loss of NO₂: A primary fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a nitro group (mass of 46 Da).

Loss of Br: Cleavage of the C-Br bond can result in the loss of a bromine radical (mass of 79 or 81 Da).

Ring Fragmentation: Subsequent fragmentation of the pyridine (B92270) ring can occur, leading to smaller charged species.

These fragmentation patterns are essential for confirming the identity of the compound and for distinguishing it from its isomers.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, the structural analysis of closely related nitropyridine derivatives illustrates the type of information that can be obtained from such studies.

For example, the crystal structure of 2-amino-3-nitropyridine (B1266227) , a related derivative, has been determined and provides insight into the solid-state conformation of the nitropyridine scaffold. researchgate.netnih.gov The study of this molecule reveals how the substituents influence the crystal packing and intermolecular forces, such as hydrogen bonding introduced by the amino group. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.016(3) |

| b (Å) | 3.801(1) |

| c (Å) | 11.332(2) |

| β (°) | 98.37(2) |

| Volume (ų) | 597.4(2) |

Note: The data presented is for the related compound 2-amino-3-nitropyridine to illustrate the application of X-ray diffraction. researchgate.net

Should the crystal structure of this compound be determined, the analysis would reveal the precise bond lengths of C-Br, C-N (nitro), and bonds within the pyridine ring. It would also elucidate the planarity of the molecule and detail how the molecules pack in the crystal lattice, including any potential halogen bonding or π-π stacking interactions. This information is invaluable for computational chemistry and for understanding the material's bulk properties. researchgate.net

Applications of 4 Bromo 2 Nitropyridine As a Synthetic Intermediate

In Pharmaceutical Synthesis

The structural motif of a substituted pyridine (B92270) ring is a common feature in a vast number of pharmacologically active compounds. 4-Bromo-2-nitropyridine provides a convenient starting point for the elaboration of such structures, enabling the synthesis of novel therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer. chemimpex.com The reactivity of the compound allows for its incorporation into larger, more complex molecules that form the core of active pharmaceutical ingredients. For instance, related brominated pyridine derivatives are utilized in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. mdpi.comgoogle.com While specific, publicly disclosed API syntheses starting directly from this compound are not extensively detailed in the provided research, the synthetic utility of analogous compounds strongly supports its role as a precursor in this domain. For example, compounds with similar substitution patterns are used in the development of Bruton's tyrosine kinase (BTK) inhibitors. googleapis.com

The general synthetic strategy often involves either a nucleophilic substitution of the bromo group or a Suzuki coupling reaction to introduce new carbon-carbon bonds, followed by the reduction of the nitro group to an amine, which can then be further functionalized. This two-pronged reactivity makes it a valuable building block for creating diverse molecular libraries for drug screening.

Synthesis of Heterocyclic Scaffolds for Drug Discovery

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, as these structures often possess unique three-dimensional shapes that can interact with biological targets with high affinity and selectivity. This compound is a key starting material for the synthesis of a variety of fused heterocyclic systems with potential therapeutic applications.

The presence of the nitro and bromo substituents on the pyridine ring allows for sequential reactions to build complex polycyclic structures. For example, after an initial modification at the 4-position, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused rings. This approach has been utilized in the synthesis of various classes of heterocyclic compounds, including:

Imidazopyridines: These scaffolds are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and anticancer agents. nih.govnih.govacs.orgmdpi.comrsc.org The synthesis can be achieved by reacting a derivative of this compound, after reduction of the nitro group, with appropriate reagents to form the fused imidazole (B134444) ring.

Triazolopyridines: This class of compounds has also shown promise in medicinal chemistry, with some derivatives being investigated as BRD4 inhibitors for cancer treatment. rsc.orgorganic-chemistry.orgrsc.orgsemanticscholar.orgnih.gov The synthesis often involves the construction of the triazole ring from an amino-pyridine precursor, which can be derived from this compound.

Pyrrolopyridines: These fused heterocycles are another important scaffold in drug discovery, with applications in the development of antiviral and anticancer agents. researchgate.netmdpi.comnih.gov Synthetic routes to pyrrolopyridines can involve the elaboration of a substituted pyridine core, for which this compound can serve as a starting material.

The versatility of this compound in the synthesis of these and other heterocyclic systems makes it a valuable tool for medicinal chemists in the quest for new and effective drugs.

In Agrochemical Synthesis

The pyridine ring is also a common feature in many agrochemicals, including herbicides, fungicides, and insecticides. The ability to introduce various functional groups onto the pyridine core using this compound as a starting material makes it a relevant intermediate in the development of new crop protection agents.

Building Block for Herbicides and Fungicides

This compound and its derivatives play a role in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.com While specific commercial agrochemicals derived directly from this compound are not extensively documented in the available literature, the synthetic utility of related compounds points to its potential in this area. For example, 4-disubstituted pyrazolin-3-ones, which can be synthesized from precursors containing a reactive halogen, have been identified as a novel class of fungicides. mdpi.com Additionally, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, some of which exhibit antifungal activity, often involves intermediates that can be prepared from substituted pyridines. mdpi.com The structural features of this compound make it a suitable candidate for the synthesis of new agrochemical candidates that require a substituted pyridine moiety for their biological activity.

In Materials Science

The field of materials science is increasingly looking towards organic molecules for the development of new materials with tailored electronic and optical properties. The pyridine ring, with its electron-deficient nature, is an attractive component for such materials.

Development of Organic Electronic Materials (e.g., OLEDs)

This compound and related compounds are utilized in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). chemimpex.com The pyridine moiety can be incorporated into larger conjugated systems to tune the electronic properties of the material, such as the HOMO and LUMO energy levels, which are crucial for efficient charge injection and transport in OLED devices.

For instance, functional pyrene-pyridine integrated molecules have been synthesized and studied as hole-transporting materials for OLEDs. nih.govnih.govacs.org The synthesis of such materials often involves cross-coupling reactions, where a brominated pyridine derivative is a key reactant. Although the specific use of this compound in these examples is not explicitly mentioned, its reactivity makes it a suitable precursor for creating similar pyridine-containing luminescent and charge-transporting materials. The bromo group allows for the introduction of other aromatic or heteroaromatic units via reactions like the Suzuki coupling, while the nitro group could be used to further modify the electronic properties of the final material.

Synthesis of Dyes and Polymers

The utility of this compound as a direct synthetic intermediate in the production of dyes and polymers is not extensively documented in publicly available scientific literature. The reactivity of the pyridine ring, activated by the electron-withdrawing nitro group and the presence of a displaceable bromine atom, suggests its potential as a building block in the synthesis of more complex molecules. In principle, the bromine atom at the 4-position can be substituted by various nucleophiles, and the nitro group at the 2-position can be reduced to an amino group, which could then be diazotized to form azo dyes. However, specific examples of commercially significant dyes or polymers synthesized directly from this compound are not readily found in the reviewed literature.

The synthesis of substituted pyridines is a broad field, and compounds with functionalities similar to this compound are utilized in the creation of dyes. For instance, pyridine-containing scaffolds are incorporated into BODIPY dyes. While no direct synthesis using this compound is reported, the general methodologies for creating substituted pyridines could potentially be adapted.

Similarly, in the field of polymer science, while there are numerous polymerization reactions, the direct incorporation of this compound as a monomer or precursor is not a well-established application based on available data. The development of novel polymers often involves the use of functionalized aromatic compounds, and the bifunctional nature of this compound could theoretically be exploited in polycondensation or cross-coupling polymerization reactions. However, specific research detailing such applications is currently lacking.

Coordination Chemistry and Supramolecular Assemblies

The application of this compound as a primary ligand in coordination chemistry and for the construction of supramolecular assemblies is not a prominent area of research based on available literature. The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers, a fundamental interaction in coordination chemistry. The electronic properties of the pyridine ring are significantly influenced by the bromo and nitro substituents, which would, in turn, affect the coordination properties of the nitrogen atom.

While there is extensive research on the use of bipyridine and terpyridine ligands in forming metal complexes and supramolecular structures, the synthesis of such ligands from this compound is not a commonly reported pathway. The synthesis of bipyridine derivatives can be achieved through various coupling reactions of bromopyridines, often catalyzed by transition metals like palladium. These bipyridine ligands are then used to create complex supramolecular structures through self-assembly with metal ions. Although theoretically possible to synthesize a bipyridine ligand starting from this compound, specific examples and detailed studies of the resulting coordination complexes and their supramolecular assemblies are not found in the surveyed literature.

The formation of supramolecular structures is also driven by other non-covalent interactions, such as hydrogen bonding and halogen bonding. The functional groups present in this compound could potentially participate in such interactions, but dedicated studies on the use of this specific compound in designing supramolecular assemblies have not been identified.

In Catalysis

The direct application of this compound in catalysis is not well-documented. However, its derivatives, particularly those resulting from cross-coupling reactions, have potential applications in catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds and are widely used to synthesize complex molecules that can act as ligands for catalytic metal centers.

For instance, substituted pyridine ligands are known to form complexes with transition metals like palladium, and these complexes can exhibit catalytic activity in various organic transformations. The electronic nature of the substituents on the pyridine ring can significantly influence the catalytic performance of the metal complex. The electron-withdrawing nitro group in this compound would impact the electron density at the metal center in a potential catalytic complex, thereby modulating its reactivity.

While there is a wealth of research on palladium-catalyzed cross-coupling reactions involving various bromopyridines, specific studies focusing on the catalytic applications of complexes derived from this compound are scarce in the reviewed scientific literature. The potential for this compound to serve as a precursor for catalytically active species exists, but this area remains largely unexplored based on the available information.

Synthesis and Reactivity of Advanced 4 Bromo 2 Nitropyridine Derivatives

Halogenated and Substituted Nitropyridine Analogues

The synthesis of halogenated and substituted nitropyridine analogues is a cornerstone of medicinal and materials chemistry, providing a scaffold for extensive further functionalization. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom, compounded by the presence of a nitro group, deactivates the ring towards electrophilic aromatic substitution, making direct nitration of substituted pyridines challenging and often requiring harsh conditions. researchgate.netfirsthope.co.in Consequently, synthetic strategies frequently involve the nitration of pre-functionalized pyridines or the construction of the substituted nitropyridine ring through multicomponent reactions. buketov.edu.kz

One established method for preparing nitropyridines involves the reaction of pyridine or its substituted derivatives with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which subsequently rearranges to yield 3-nitropyridine (B142982) derivatives. researchgate.netresearchgate.net Another approach involves the oxidation of aminopyridines. For instance, 5-Bromo-2-nitropyridine can be prepared in high yield by the oxidation of 2-amino-5-bromopyridine (B118841) using hydrogen peroxide. chemicalbook.com

Industrial production methods for related compounds, such as 4-bromo-2-methyl-3-nitropyridine (B3028585), often start from precursors like 2-chloro-4-nitropyridine. The synthesis can involve a condensation reaction with diethyl malonate, followed by decarboxylation to introduce the methyl group, subsequent reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromine. google.com

These varied synthetic routes provide access to a wide array of analogues, each with a unique substitution pattern that influences its chemical reactivity. The strategic placement of halogens and other functional groups is critical for subsequent derivatization.

Table 1: Examples of Halogenated and Substituted Nitropyridine Analogues This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Key Features | Reference(s) |

|---|---|---|---|

| 4-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | Bromo at C4, Nitro at C2 | cymitquimica.comuni.lu |

| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | Bromo at C2, Nitro at C4 | chemimpex.comsigmaaldrich.com |

| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | Bromo at C5, Nitro at C2 | chemicalbook.com |

| 4-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | Bromo at C4, Nitro at C3 | chemscene.com |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Chloro at C2, Nitro at C3 | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | C₅H₃ClN₂O₂ | Chloro at C5, Nitro at C2 | nih.gov |

| 4-Bromo-2-methyl-3-nitropyridine | C₆H₅BrN₂O₂ | Bromo at C4, Methyl at C2, Nitro at C3 | |

| 2,6-Dibromo-4-nitropyridine | C₅H₂Br₂N₂O₂ | Bromo at C2 & C6, Nitro at C4 | bldpharm.com |

Functionalization Strategies for Diverse Chemical Libraries

The strategic placement of halogen and nitro groups on the pyridine ring makes these compounds exceptionally versatile synthons for building diverse chemical libraries. researchgate.net The primary functionalization strategies revolve around nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, a characteristic that is strongly amplified by the presence of an electron-withdrawing nitro group. This electronic profile renders the ring highly susceptible to nucleophilic attack, particularly at positions ortho and para to the activating group. firsthope.co.in In compounds like this compound, the bromine atom at the 4-position is activated by the 2-nitro group, making it an excellent leaving group in SₙAr reactions. This allows for the facile introduction of a wide range of nucleophiles. For example, 2-chloro-5-nitropyridine is used as a starting material for insecticides via nucleophilic substitution of the chlorine atom with hydroxyl compounds. nih.gov Similarly, the bromine atom in 4-bromo-2-methyl-3-nitropyridine readily undergoes substitution with amines and thiols in polar aprotic solvents like DMSO or DMF.

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of hydrogen atoms with carbon or heteroatom nucleophiles. It has been successfully applied to 3-nitropyridines to introduce alkylamino groups at the C2 position, para to the nitro group, with high regioselectivity and yield. researchgate.netresearchgate.net The mechanism involves the addition of a carbanion to the electron-deficient ring, followed by a base-induced β-elimination. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: The halogen substituent, typically bromine or chlorine, serves as a handle for various cross-coupling reactions. The Suzuki-Miyaura reaction, which forms carbon-carbon bonds, is a powerful tool for introducing aryl or vinyl groups. For instance, the bromine atom on 4-bromo-2-methyl-3-nitropyridine can participate in Suzuki couplings with partners like phenylboronic acid using a palladium catalyst such as Pd(PPh₃)₄.

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be selectively reduced to an amino group, which can then be used for a plethora of subsequent reactions, including amide bond formation, diazotization, or as a directing group for further substitutions. nih.gov This reduction is often a key step in the synthesis of bioactive molecules. nih.gov

Table 2: Functionalization Reactions of 4-Bromo-2-methyl-3-nitropyridine This table is interactive. You can sort and filter the data.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine | TEA | 3-Nitro-4-piperidinopyridine | 52% | |

| Nucleophilic Substitution | Benzyl mercaptan | K₂CO₃ | 4-(Benzylthio)-2-methyl-3-nitropyridine | 67% | |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Methyl-3-nitro-4-phenylpyridine | 85% |

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is fundamentally governed by the interplay of electronic and steric effects imposed by the substituents on the pyridine ring.

Electronic Effects: The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the aromatic character and electron density of the ring compared to benzene. firsthope.co.in The addition of a strongly electron-withdrawing nitro group further depletes the ring of electron density, making it highly "electrophilic" and thus exceptionally reactive towards nucleophiles. firsthope.co.inmdpi.com The activating effect of the nitro group is most pronounced at the ortho and para positions. Therefore, in this compound, the bromine at the C4 position (para to the nitrogen) is significantly activated towards nucleophilic displacement by the combined electron-withdrawing effects of both the ring nitrogen and the C2-nitro group. This high degree of activation allows SₙAr reactions to proceed under relatively mild conditions.

Positional Isomerism: The relative positions of the halogen and nitro groups critically determine the molecule's reactivity. A leaving group at C2 or C4 is strongly activated by the ring nitrogen. A nitro group at C2 or C4 provides additional activation for a leaving group at the other position (e.g., C4 leaving group activated by C2-nitro). In contrast, a leaving group at C3 is less activated by the ring nitrogen, and its reactivity in SₙAr is more dependent on activation from other substituents. For example, in 3-nitropyridines, nucleophilic substitution of a leaving group is less common than VNS reactions that add a nucleophile to the C2 or C4 position. researchgate.netmdpi.com

Steric Hindrance: The size and position of other substituents can influence the regioselectivity and rate of reactions. In derivatives like 4-bromo-2-methyl-3-nitropyridine, the methyl group at the 2-position can sterically hinder the approach of nucleophiles to the adjacent 3-nitro group. This steric shield can prevent or slow down reactions at that site. Similarly, in VNS reactions, the steric bulk of the incoming nucleophile can be a limiting factor. The reaction of 3-nitropyridine with the bulky carbanion of isopropyl phenyl sulfone fails to produce the alkylated product due to steric clashes between the isopropyl group and the nitro group in the transition state required for elimination. acs.org This steric effect prevents the necessary planarization for the reaction to proceed, leading to the isolation of a stable adduct instead. acs.org This relationship between substituent size and reactivity is a critical consideration in designing synthetic pathways and predicting reaction outcomes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 4-bromo-2-nitropyridine exist, ongoing research is geared towards the discovery of more efficient, selective, and versatile synthetic pathways. Future efforts in this domain are likely to concentrate on several promising strategies.

One area of focus is the development of novel catalytic systems. The use of advanced palladium catalysts in cross-coupling reactions, for instance, has shown promise in the synthesis of related pyridine (B92270) derivatives. researchgate.net Future investigations may explore the application of bespoke ligands and catalyst systems specifically designed to enhance the yield and purity of this compound and its derivatives, potentially reducing the need for extensive purification steps. researchgate.net

Furthermore, researchers are expected to explore alternative halogenation and nitration techniques that offer improved regioselectivity and milder reaction conditions. Traditional methods can sometimes lead to isomeric impurities that are challenging to separate. google.com Innovative approaches, such as flow chemistry, could provide precise control over reaction parameters, minimizing byproduct formation and enhancing reaction safety and scalability. researchgate.net The direct functionalization of the pyridine ring using C-H activation methodologies is another burgeoning area that could revolutionize the synthesis of substituted pyridines, offering more atom-economical routes.

Additionally, the exploration of novel starting materials is a key aspect of future synthetic strategies. While pyridine and its simple derivatives are common precursors, research may uncover alternative feedstocks that are more readily available or allow for more convergent synthetic routes.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new transformations. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction intermediates, transition states, and kinetic profiles.

Computational chemistry, particularly density functional theory (DFT), is expected to play a pivotal role. escholarship.orgrsc.org These methods can provide invaluable insights into reaction pathways, helping to explain observed selectivity and predict the outcomes of new reactions. escholarship.org By modeling the electronic structure of reactants and intermediates, researchers can gain a fundamental understanding of the factors that control reactivity, such as the influence of the nitro and bromo substituents on the pyridine ring's electrophilicity. mdpi.com

Advanced analytical tools are also expected to be instrumental in future mechanistic studies. rsc.org Techniques like in-situ spectroscopy can allow for the real-time monitoring of reactions, enabling the identification of transient intermediates that are key to understanding the reaction pathway. rsc.org Kinetic studies under various conditions will further contribute to a comprehensive understanding of the reaction dynamics, providing data that can be used to refine and validate computational models. rsc.org For instance, detailed investigations into nucleophilic substitution reactions at different positions on the pyridine ring will help to rationalize product distributions and guide the development of more selective synthetic methods. researchgate.net